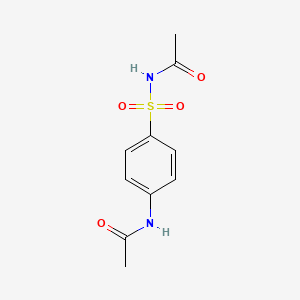

N,N'-Diacetylsulfanilamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(acetylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c1-7(13)11-9-3-5-10(6-4-9)17(15,16)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJJPFRVBNFIBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204810 | |

| Record name | N-((4-(Acetylamino)phenyl)sulphonyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5626-90-4 | |

| Record name | N-[[4-(Acetylamino)phenyl]sulfonyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5626-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((4-(Acetylamino)phenyl)sulfonyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005626904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC402278 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-((4-(Acetylamino)phenyl)sulphonyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[[4-(acetylamino)phenyl]sulphonyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-((4-(ACETYLAMINO)PHENYL)SULFONYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C2674GI56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N'-Diacetylsulfanilamide: A Technical Guide to its Mechanism of Action as a Prodrug Inhibitor of Folate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of N,N'-Diacetylsulfanilamide, a prodrug of the first-in-class sulfonamide antibiotic, sulfanilamide. We will dissect the metabolic activation of this compound, detail its interaction with the bacterial enzyme dihydropteroate synthase (DHPS), and elucidate the downstream consequences of this inhibition on the essential folate biosynthesis pathway. This document will further provide field-proven, detailed experimental protocols for assessing the activity of this compound and its active form, empowering researchers to rigorously evaluate this class of compounds.

Introduction: The Strategic Design of a Prodrug

The journey of antimicrobial chemotherapy was irrevocably altered by the discovery of sulfonamides. These synthetic compounds were the first broadly effective systemic antibacterial agents, predating the penicillin era.[1] this compound represents a chemically modified iteration of the parent compound, sulfanilamide. Its design as a prodrug—a pharmacologically inactive compound that is converted into an active form within the body—offers potential advantages in terms of formulation, stability, and pharmacokinetic properties.[2] The core principle of its antibacterial activity, however, lies in its metabolic liberation of sulfanilamide.[2] Understanding this two-step mechanism is paramount for the rational design and development of future anti-infective agents.

Metabolic Activation: The Unmasking of the Active Moiety

This compound in its administered form is biologically inert.[2] Its therapeutic efficacy is entirely dependent on its in vivo conversion to sulfanilamide through the enzymatic cleavage of its two acetyl groups.[2] This biotransformation is a critical prerequisite for its antibacterial action.

While the precise enzymatic machinery responsible for the complete deacetylation of this compound is not definitively elucidated in all organisms, the process is known to occur.[3] The acetylation and deacetylation of sulfonamides are dynamic and often reversible processes in vivo.[4][5] N-acetyltransferases (NATs) are key enzymes in the acetylation of the N4-amino group of sulfanilamide, a major metabolic pathway in humans.[4][6][7] Conversely, deacetylation is also a recognized metabolic event, with evidence suggesting the involvement of acylases.[4] The rate and extent of this metabolic conversion can be influenced by species-specific differences in enzyme activity and the acetylator phenotype of the individual.[4][5][8]

Caption: Metabolic activation of this compound.

The Molecular Target: Dihydropteroate Synthase (DHPS)

The antibacterial activity of the liberated sulfanilamide is exquisitely targeted to a specific enzyme within the bacterial folate biosynthesis pathway: dihydropteroate synthase (DHPS).[9] This pathway is essential for the de novo synthesis of folate, a critical cofactor in the biosynthesis of nucleotides (purines and thymidine) and certain amino acids.[9] Consequently, the inhibition of this pathway halts bacterial growth and replication, exerting a bacteriostatic effect.[10]

A key reason for the selective toxicity of sulfonamides against bacteria is that mammals do not possess the enzymatic machinery for de novo folate synthesis and instead obtain folate from their diet.[9] This fundamental metabolic difference forms the basis of the therapeutic window for this class of antibiotics.

Mechanism of Inhibition: Competitive Antagonism

Sulfanilamide's mechanism of action is a classic example of competitive inhibition. Its chemical structure bears a striking resemblance to the natural substrate of DHPS, para-aminobenzoic acid (PABA).[9] This structural mimicry allows sulfanilamide to bind to the active site of the DHPS enzyme, effectively competing with PABA.[9] By occupying the active site, sulfanilamide prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, the subsequent step in the folate synthesis pathway.[11] This blockade leads to a depletion of the downstream product, dihydropteroic acid, and ultimately, a cessation of folate synthesis.[2]

Caption: Inhibition of DHPS by sulfanilamide.

Bacterial Resistance Mechanisms

The widespread use of sulfonamides has inevitably led to the emergence of bacterial resistance. The primary mechanisms of resistance to this class of antibiotics include:

-

Alteration of the Target Enzyme: Mutations in the folP gene, which encodes for DHPS, can lead to amino acid substitutions in the enzyme's active site.[8] These alterations can reduce the binding affinity of sulfonamides while still allowing the enzyme to bind its natural substrate, PABA.

-

Acquisition of Resistant DHPS Genes: Bacteria can acquire plasmid-borne genes (e.g., sul1, sul2) that encode for alternative, drug-resistant variants of DHPS. These acquired enzymes are largely unaffected by sulfonamides but retain their catalytic function.

-

Increased Production of PABA: Some bacteria can overcome the competitive inhibition by overproducing PABA, thereby outcompeting sulfanilamide for binding to the DHPS active site.

-

Decreased Drug Permeability: Alterations in the bacterial cell envelope can reduce the uptake of sulfonamides, preventing them from reaching their intracellular target.

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric)

This protocol outlines a continuous, coupled spectrophotometric assay to determine the inhibitory activity of sulfanilamide against DHPS.

Principle: The activity of DHPS is measured indirectly by coupling the production of dihydropteroate to its reduction by dihydrofolate reductase (DHFR), which consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[1][11]

Materials:

-

Recombinant DHPS enzyme

-

Recombinant DHFR enzyme

-

p-Aminobenzoic acid (PABA)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

NADPH

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2, 10 mM DTT)

-

Sulfanilamide (or other inhibitors)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagent Solutions:

-

Dissolve PABA, DHPP, and NADPH in the assay buffer to the desired stock concentrations.

-

Prepare serial dilutions of sulfanilamide (or test compound) in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

To each well, add the following in order:

-

Assay Buffer

-

DHFR solution

-

NADPH solution

-

PABA solution

-

Sulfanilamide solution (or vehicle control)

-

-

Mix gently and pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.

-

-

Initiate the Reaction:

-

Add the DHPS enzyme solution to each well to start the reaction.

-

-

Kinetic Measurement:

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of DHPS activity).

-

| Component | Stock Concentration | Volume per Well (µL) | Final Concentration |

| Assay Buffer | - | to 200 µL | - |

| DHFR | 1 U/mL | 10 | 0.05 U/mL |

| NADPH | 10 mM | 2 | 100 µM |

| PABA | 10 mM | 2 | 100 µM |

| DHPP | 1 mM | 2 | 10 µM |

| Inhibitor | Variable | 10 | Variable |

| DHPS | 0.1 mg/mL | 10 | 5 µg/mL |

Table 1: Example reaction mixture for DHPS inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol describes the determination of the MIC of sulfanilamide against a bacterial strain using the broth microdilution method.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][12][13][14]

Materials:

-

Bacterial culture (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sulfanilamide

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Incubator (35-37°C)

Procedure:

-

Prepare Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Prepare Antibiotic Dilutions:

-

Prepare a stock solution of sulfanilamide in a suitable solvent and then dilute it in CAMHB.

-

Perform serial twofold dilutions of the antibiotic in the 96-well plate using CAMHB to achieve a range of concentrations.

-

-

Inoculation:

-

Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

-

Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

-

| Well | Antibiotic Concentration (µg/mL) | Inoculum | Expected Result |

| 1-10 | Serial Dilutions (e.g., 256 to 0.5) | Yes | Growth or No Growth |

| 11 | 0 (Growth Control) | Yes | Growth (Turbidity) |

| 12 | 0 (Sterility Control) | No | No Growth (Clear) |

Table 2: Example 96-well plate layout for MIC determination.

Conclusion

This compound serves as a compelling example of a prodrug strategy in antimicrobial therapy. Its mechanism of action is a sequential process involving metabolic activation to sulfanilamide, followed by the competitive inhibition of the essential bacterial enzyme dihydropteroate synthase. This targeted disruption of the folate biosynthesis pathway provides a clear rationale for its bacteriostatic effects. A thorough understanding of this mechanism, coupled with robust experimental methodologies for its evaluation, is critical for the ongoing efforts in the discovery and development of novel anti-infective agents to combat the growing challenge of antimicrobial resistance.

References

- Vree, T. B., Hekster, Y. A., & Nouws, J. F. (1986). Metabolism of Sulfonamides. Contributions to Nephrology, 47, 5–18.

- Sim, E., Fakorede, F., & Laurieri, N. (2012). Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery. British journal of pharmacology, 166(6), 1686–1700.

- Relling, M. V., Lin, J. S., Ayers, G. D., & Evans, W. E. (1992). N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism. Journal of clinical pharmacology, 32(7), 597–606.

- Lesch, J. E. (2007). The first miracle drugs: How the sulfa drugs transformed medicine. Oxford University Press.

- Cribb, A. E., Lee, B. L., Trepanier, L. A., & Spielberg, S. P. (1994). Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. Annals of internal medicine, 120(5), 398–404.

- Ho, Y., & Cichowicz, D. J. (2003). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Journal of biomolecular screening, 8(3), 323–329.

- BenchChem. (2025).

- KIT - IBG. (n.d.).

- Dalhoff, A., & Janjic, N. (1999). Activated Sulfonamides are Cleaved by Glutathione-S-Transferases. Drug Metabolism and Disposition, 27(9), 986-991.

- Krebs, H. A., Sykes, W. O., & Bartley, W. C. (1947). Acetylation and deacetylation of the p-amino group of sulphonamide drugs in animal tissues. The Biochemical journal, 41(4), 622–630.

- BenchChem. (n.d.). This compound | 5626-90-4.

- El-Sayed, M. A., & El-Gendy, M. A. (2016). Pharmacokinetics of the antimicrobial drug Sulfanilamide is altered in a preclinical model of vascular calcification. Basic & clinical pharmacology & toxicology, 119(5), 478–484.

- Baakman, M., Nouws, J. F., & Vree, T. B. (1987). Pharmacokinetics of sulphanilamide and its three acetyl metabolites in dairy cows and calves. Veterinary quarterly, 9(2), 143–154.

- Krebs, H. A., Sykes, W. O., & Bartley, W. C. (1947). Acetylation and deacetylation of the p-amino group of sulphonamide drugs in animal tissues. The Biochemical journal, 41(4), 622–630.

- biodiamed.gr. (n.d.). Manual on Antimicrobial Susceptibility Testing.

- Baakman, M., Nouws, J. F., & Vree, T. B. (1987). Pharmacokinetics of sulphanilamide and its three acetyl metabolites in dairy cows and calves. Veterinary quarterly, 9(2), 143–154.

- BenchChem. (2025). Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Sulfazecin using the Broth Microdilution Method.

- Miura, Y., Kokue, E., & Shimoda, M. (1993). Deacetylation as a determinant of sulphonamide pharmacokinetics in pigs. The Journal of veterinary pharmacology and therapeutics, 16(3), 327–334.

- University of Colorado Denver. (n.d.). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide.

- The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube.

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- Lherbet, C., et al. (2020). Development of a Spectrophotometric Assay for the Cysteine Desulfurase from Staphylococcus aureus. Molecules, 25(21), 5028.

- Gormley, P. E., Cysyk, R. L., & Shoemaker, D. D. (1981). Metabolism of 4'-(9-acridinylamino)methanesulfon-m-anisidide by rat liver microsomes. Cancer research, 41(4), 1328–1332.

- Yoo, J. S., Ning, S. M., Patten, C. J., & Yang, C. S. (1987). The relationship between N-nitrosodimethylamine metabolism and DNA methylation in isolated rat hepatocytes. Carcinogenesis, 8(8), 1135–1139.

- El-Gohary, N. S., Shaaban, M. I., & El-Koussi, W. M. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS omega, 5(17), 10193–10207.

- El-Gohary, N. S., Shaaban, M. I., & El-Koussi, W. M. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS omega, 5(17), 10193–10207.

- Panic, G., et al. (2021). In Vitro, In Vivo, and Absorption, Distribution, Metabolism, and Excretion Evaluation of SF5-Containing N,N'-Diarylureas as Antischistosomal Agents. Antimicrobial agents and chemotherapy, 65(11), e0094721.

- Giorgetti, A., et al. (2024). In vitro, in vivo metabolism and quantification of the novel synthetic opioid N-piperidinyl etonitazene (etonitazepipne).

- Keefer, L. K., Anjo, T., Wade, D., Wang, T., & Yang, C. S. (1987).

Sources

- 1. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 5626-90-4 | Benchchem [benchchem.com]

- 3. Acetylation and deacetylation of the p-amino group of sulphonamide drugs in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Deacetylation as a determinant of sulphonamide pharmacokinetics in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biodiamed.gr [biodiamed.gr]

- 10. Pharmacokinetics of sulphanilamide and its three acetyl metabolites in dairy cows and calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ibg.kit.edu [ibg.kit.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on N,N'-Diacetylsulfanilamide as a Prodrug for Sulfanilamide

Abstract

Sulfanilamide, a progenitor of the sulfonamide class of antibiotics, revolutionized antibacterial therapy. However, its physicochemical properties, such as limited aqueous solubility, can present challenges for formulation and delivery. This technical guide provides a comprehensive overview of N,N'-Diacetylsulfanilamide, a prodrug strategy designed to modulate these properties. We will explore the rationale behind this approach, detailing the synthesis, mechanism of bioactivation, and the analytical methodologies required for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and pharmaceutical sciences.

Introduction: The Rationale for a Sulfanilamide Prodrug

Sulfanilamide marked the dawn of the antimicrobial era, saving countless lives before the widespread availability of penicillin.[1] Its mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfanilamide effectively halts bacterial proliferation.[2] Humans are unaffected as they obtain folic acid from their diet.

Despite its efficacy, sulfanilamide's therapeutic application can be hampered by its physicochemical characteristics, notably its poor water solubility. This limitation can impact formulation options, bioavailability, and administration routes. The prodrug approach offers a strategic solution to these challenges. A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo.

This compound is a prodrug of sulfanilamide where both the N4 (aniline) and N1 (sulfonamide) nitrogen atoms are acetylated.[2] This diacetylation fundamentally alters the molecule's properties:

-

Inactivation: The acetylation of the N4-amino group, which is crucial for mimicking PABA, renders the molecule inactive as a direct inhibitor of DHPS.[2]

-

Modified Physicochemical Properties: The addition of two acetyl groups modifies the molecule's polarity, solubility, and lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

This guide will provide the technical details necessary to synthesize, characterize, and evaluate this compound as a prodrug.

Synthesis and Physicochemical Properties

The synthesis of this compound from sulfanilamide is a direct diacetylation reaction. The dual acetylation requires forcing conditions, such as an excess of the acetylating agent, to drive the reaction to completion.

Physicochemical Data Comparison

The modification of sulfanilamide to its diacetylated prodrug form results in significant changes to its physicochemical properties. These changes are central to its function as a prodrug, influencing its solubility, stability, and permeability.

| Property | Sulfanilamide | N-Acetylsulfanilamide (N4) | This compound | Source(s) |

| Molecular Weight | 172.20 g/mol | 214.25 g/mol | 256.28 g/mol | [1][2][3] |

| Melting Point | 164.5-166.5 °C | ~219 °C (decomposes) | ~267 °C (decomposes) | [4][5] |

| Aqueous Solubility | 0.75 g/100 mL (7.5 g/L) at 25 °C | log10WS: -1.61 (mol/L) | 2.15 g/L at 37 °C | [1][3] |

| logP (Octanol/Water) | -0.62 (estimated) | 0.292 (calculated) | Higher than N-acetyl (inferred) | [1] |

Note: The logP for this compound is inferred to be higher than the mono-acetylated version due to the addition of a second, relatively non-polar acetyl group, increasing its lipophilicity.

Experimental Protocol: Synthesis of this compound

This protocol describes the diacetylation of sulfanilamide using an excess of acetic anhydride with pyridine as a catalyst.

Materials:

-

Sulfanilamide

-

Acetic Anhydride (freshly opened or distilled)

-

Pyridine (anhydrous)

-

Ethanol

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, suspend sulfanilamide (1.0 eq) in anhydrous pyridine (5-10 volumes).

-

Addition of Acetylating Agent: While stirring, add an excess of acetic anhydride (e.g., 3.0-4.0 eq) dropwise to the suspension. The reaction is exothermic.

-

Reaction: Heat the mixture to reflux (approximately 70-90°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Precipitation: Cool the reaction mixture to room temperature, then pour it slowly into a beaker of ice water with vigorous stirring. A white precipitate of crude this compound will form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove pyridine and acetic acid.

-

Purification (Recrystallization): Transfer the crude solid to a flask and recrystallize from an ethanol/water mixture (e.g., 1:3 v/v) to yield the purified product.[2]

-

Drying and Characterization: Dry the purified crystals under vacuum. Confirm the identity and purity of the product using HPLC, Mass Spectrometry, and NMR spectroscopy. Purity should be >98%.

Bioactivation: Enzymatic Conversion to Sulfanilamide

The efficacy of this compound as an antimicrobial agent is entirely dependent on its conversion back to the active parent drug, sulfanilamide. This bioactivation is catalyzed by enzymes within the body, primarily esterases and amidases, which are abundant in the liver, plasma, and other tissues.

Mechanism of Bioactivation

The bioactivation proceeds via a two-step hydrolysis, sequentially removing the acetyl groups. The N1-acetyl group on the sulfonamide moiety and the N4-acetyl group on the aniline moiety are both susceptible to enzymatic cleavage.

Caption: Bioactivation pathway of this compound.

Experimental Protocol: In Vitro Enzymatic Hydrolysis Assay

This protocol provides a method to demonstrate the conversion of this compound to sulfanilamide using a commercially available enzyme preparation, Porcine Liver Esterase (PLE), which serves as a model for mammalian metabolic enzymes.

Materials:

-

This compound

-

Sulfanilamide (as an analytical standard)

-

Porcine Liver Esterase (PLE) suspension (e.g., from Sigma-Aldrich)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Acetonitrile (HPLC grade)

-

Incubator or water bath at 37°C

-

Microcentrifuge tubes

-

HPLC system with UV detector

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in a minimal amount of DMSO, then dilute to the final working concentration (e.g., 100 µM) in PBS (pH 7.4).

-

Enzyme Preparation: Prepare a working solution of PLE in PBS (e.g., 10 units/mL).

-

Reaction Initiation: In microcentrifuge tubes, combine 450 µL of the this compound working solution with 50 µL of the PLE working solution. For a negative control, add 50 µL of PBS instead of the enzyme solution.

-

Incubation: Incubate the tubes at 37°C. Collect aliquots (e.g., 50 µL) at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Termination: Immediately quench the reaction in the collected aliquots by adding an equal volume (50 µL) of cold acetonitrile. This will precipitate the enzyme.

-

Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to HPLC vials and analyze for the disappearance of the prodrug and the appearance of sulfanilamide using the analytical method described in Section 4.

Analytical Methodology for Quantification

A robust and validated analytical method is crucial for studying the pharmacokinetics of the prodrug and its active metabolite. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and reliable technique for this purpose.

Experimental Workflow

The workflow for analyzing biological samples involves sample preparation to remove interfering substances, chromatographic separation of the analyte and metabolite, and their subsequent detection and quantification.

Caption: Workflow for analysis of this compound and Sulfanilamide.

Experimental Protocol: HPLC-UV Method for Simultaneous Quantification

This protocol outlines a representative HPLC-UV method for the simultaneous quantification of this compound and sulfanilamide in a plasma matrix.

Materials and Equipment:

-

HPLC system with a UV-Vis detector, autosampler, and column oven

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Ammonium Acetate (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Plasma (e.g., rat or human)

-

Vortex mixer and centrifuge

Chromatographic Conditions:

-

Mobile Phase A: 10 mM Ammonium Acetate in water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 258 nm (where sulfanilamide has a strong absorbance)

-

Injection Volume: 20 µL

Procedure:

-

Standard and QC Preparation: Prepare stock solutions of this compound and sulfanilamide in a suitable solvent (e.g., DMSO or methanol). Serially dilute these to prepare calibration standards and quality control (QC) samples by spiking into blank plasma.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of cold acetonitrile.

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

-

Analysis:

-

Carefully transfer the supernatant to an HPLC vial.

-

Inject the sample onto the HPLC system.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentrations of this compound and sulfanilamide in the unknown samples by interpolating their peak areas from the calibration curve.

-

Conclusion

This compound represents a classic prodrug approach to modify the physicochemical properties of its parent compound, sulfanilamide. By temporarily masking the key functional groups through acetylation, this prodrug strategy can potentially enhance solubility, alter permeability, and modify the pharmacokinetic profile. The conversion back to the active sulfanilamide is reliably achieved through enzymatic hydrolysis in vivo. The synthesis, bioactivation, and analytical quantification of this compound can be accomplished using the standard laboratory techniques detailed in this guide. This approach serves as a valuable case study for drug development professionals seeking to overcome the formulation and delivery challenges associated with otherwise effective therapeutic agents.

References

-

Sciencemadness Wiki. Sulfanilamide. 2023-07-31. [Link]

-

PubMed. Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity. [Link]

-

SIELC Technologies. HPLC Separation of Benzenesulfonamide and Sulfanilamide. [Link]

-

ResearchGate. HPLC chromatogram of sulfanilamide. | Download Scientific Diagram. [Link]

-

PMC. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]

-

ResearchGate. (PDF) Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes.. 2025-08-06. [Link]

-

ResearchGate. Hydrolysis of sulphonamides in aqueous solutions | Request PDF. 2025-08-06. [Link]

-

PubMed. Hydrolysis of sulphonamides in aqueous solutions. 2012-06-30. [Link]

-

University of Baghdad Digital Repository. New Analytical Methods for Drugs Analysis A Comparative Study. [Link]

-

PubMed. In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. [Link]

-

University of Huddersfield Research Portal. Reactivity and mechanism in the hydrolysis of β-Sultams. 2000-04-12. [Link]

-

Cheméo. N-acetylsulfanilamide - Chemical & Physical Properties. [Link]

-

PubMed. Deacetylation as a determinant of sulphonamide pharmacokinetics in pigs. [Link]

-

NIH. Spectrophotometric determination of sulfanilamide using PMDA as a π-acceptor: method optimization, validation, and computational study. 2025-10-28. [Link]

Sources

- 1. N-acetylsulfanilamide - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound | 5626-90-4 | Benchchem [benchchem.com]

- 3. 5626-90-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound CAS#: 29591-86-4 [amp.chemicalbook.com]

- 5. This compound | 29591-86-4 [chemicalbook.com]

The Structure-Activity Relationship of N,N'-Diacetylsulfanilamide: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of N,N'-Diacetylsulfanilamide, a derivative of the foundational sulfonamide class of antibiotics. While the parent sulfanilamide scaffold is a cornerstone of antibacterial therapy, chemical modifications, such as N-acetylation, profoundly impact its biological activity. This document will dissect the critical structural features of the sulfanilamide core, elucidate the mechanistic basis for its antibacterial action through the inhibition of dihydropteroate synthase (DHPS), and explore the consequences of N1 and N4 acetylation. Through a synthesis of established SAR principles, quantitative biological data, and detailed experimental protocols, this guide aims to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge to understand the chemical logic underpinning the activity of this important class of molecules and to inform the rational design of novel anti-infective agents.

Introduction: The Sulfonamide Scaffold and the Imperative of Structure-Activity Relationship Studies

The discovery of sulfonamides marked a watershed moment in medicine, heralding the dawn of the antibiotic era.[1] These synthetic antimicrobial agents function by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for de novo folic acid synthesis in many pathogenic bacteria.[2] This pathway is absent in humans, who acquire folic acid from their diet, providing a basis for the selective toxicity of sulfonamides.[2] The archetypal molecule, sulfanilamide, possesses a simple yet elegant structure: a para-substituted aminobenzene ring bearing a sulfonamide functional group.

The biological activity of this scaffold is exquisitely sensitive to structural modifications. The field of medicinal chemistry has extensively explored the structure-activity relationships of sulfonamides to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic profiles.[3] this compound represents a key derivative in this landscape, where both the aromatic amine (N4) and the sulfonamide nitrogen (N1) are acetylated. Understanding the SAR of this diacetylated compound, in comparison to its mono-acetylated and non-acetylated precursors, offers profound insights into the chemical requirements for DHPS inhibition and antibacterial efficacy.

The Core Pharmacophore: Unraveling the Essentials of Sulfanilamide's Activity

The antibacterial activity of the sulfonamide class is intrinsically linked to a core pharmacophore that mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA).[2] The key structural features essential for this mimicry and subsequent biological activity are:

-

The p-Aminobenzenesulfonamide Backbone: This skeleton is the minimum structural requirement for antibacterial activity. The spatial arrangement of the amino group and the sulfonamide group on the benzene ring is critical.

-

The Free Aromatic Amino Group (N4): A primary, unsubstituted aromatic amino group at the para-position is paramount for activity. This group is believed to be essential for binding to the DHPS active site. Its replacement at the ortho or meta position results in a loss of antibacterial activity.

-

The Sulfonamide Moiety (-SO2NHR): The sulfonamide group is a crucial component of the PABA mimic. The sulfur atom must be directly attached to the benzene ring.

The Impact of N-Acetylation: A Tale of Inactivation

Acetylation at the nitrogen centers of sulfanilamide dramatically alters its biological profile. This modification is a key metabolic pathway in vivo and a common synthetic transformation.

N4-Acetylation: A Primary Route of Metabolic Inactivation

Acetylation of the para-amino group (N4) is a well-documented metabolic process that leads to the inactivation of sulfonamides.[4] The resulting N4-acetylsulfanilamide is devoid of antibacterial activity.[4] This is because the acetyl group sterically hinders the essential free amino group, preventing it from binding effectively to the DHPS active site. While N4-acetylation leads to inactivation, the process can be reversible in vivo, with some N4-acetylated sulfonamides acting as prodrugs that are hydrolyzed back to the active parent compound.

N1-Substitution: Modulating Potency and Pharmacokinetics

Substitution on the sulfonamide nitrogen (N1) has been a fruitful area of medicinal chemistry exploration. The introduction of various substituents can significantly impact the potency, solubility, and pharmacokinetic properties of the resulting sulfonamide. Generally, mono-substitution at the N1 position can lead to potent antibacterial agents.

N,N'-Diacetylation: The Consequence of Complete Modification

This compound, the subject of this guide, features acetylation at both the N1 and N4 positions. This dual modification is generally considered to render the molecule inactive.[5] The N4-acetylation blocks the crucial interaction with DHPS, and while the effect of N1-acetylation can vary, in this di-substituted context, the molecule is not expected to possess direct antibacterial properties. Its utility in research is primarily as a chemical standard or a building block for further synthesis.

The logical relationship of acetylation on sulfanilamide activity is depicted in the following diagram:

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. researchgate.net [researchgate.net]

- 3. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 5626-90-4 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Chemical Properties of N,N'-Diacetylsulfanilamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Sulfonamide Derivative

N,N'-Diacetylsulfanilamide is a derivative of sulfanilamide, a foundational molecule in the history of antimicrobial chemotherapy. While not typically active in its native form, its significance lies in its role as a prodrug and a versatile chemical intermediate. The acetylation of both the N1 (sulfonamide) and N4 (aniline) nitrogens of the parent sulfanilamide molecule imparts distinct physicochemical properties, altering its solubility, stability, and biological activity profile.[1] This guide provides a comprehensive overview of the chemical properties of this compound, offering insights into its synthesis, characterization, reactivity, and mechanism of action for professionals in drug discovery and development.

Physicochemical Properties: A Quantitative Overview

The dual acetylation of sulfanilamide significantly modifies its physical and chemical characteristics. A summary of these properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂N₂O₄S | [2] |

| Molecular Weight | 256.28 g/mol | [2] |

| CAS Number | 5626-90-4 | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 267 °C (decomposes) | |

| Water Solubility | 2.15 g/L (at 37 °C) | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [2] |

| LogP (Octanol-Water Partition Coefficient) | -0.7 (estimated for the parent compound, sulfanilamide) | [4] |

Synthesis and Chemical Reactivity

Synthesis of this compound

The primary route for synthesizing this compound is through the exhaustive acetylation of sulfanilamide.[5] This reaction involves the treatment of sulfanilamide with an excess of an acetylating agent, most commonly acetic anhydride, often in the presence of a base such as pyridine to neutralize the acetic acid byproduct. The use of excess acetic anhydride ensures the acetylation of both the less reactive sulfonamide nitrogen and the more reactive aromatic amine.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sulfanilamide in a suitable solvent such as pyridine.

-

Acetylation: While stirring, add an excess of acetic anhydride to the solution. A typical molar ratio of sulfanilamide to acetic anhydride is 1:3 or higher to ensure diacetylation.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.

-

Filtration and Washing: Collect the crude this compound by vacuum filtration. Wash the solid product thoroughly with cold water to remove any remaining pyridine and acetic acid.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain pure this compound.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the two amide functionalities and the sulfonamide group.

-

Hydrolysis: The acetyl groups can be removed through hydrolysis under acidic or basic conditions to regenerate sulfanilamide or its monoacetylated derivatives.[1] The N-acetyl group on the sulfonamide is generally more labile to hydrolysis than the N-acetyl group on the aromatic amine.

-

Reactions with Electrophiles: The lone pair of electrons on the nitrogen atoms can participate in reactions with electrophiles, although the acetyl groups significantly reduce their nucleophilicity compared to the parent sulfanilamide.

-

Reactions with Nucleophiles: The carbonyl carbons of the acetyl groups are susceptible to nucleophilic attack, potentially leading to the cleavage of the acetyl groups. The sulfur atom of the sulfonamide group can also be a target for strong nucleophiles under certain conditions.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of this compound.

Caption: Analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆, in an NMR tube.

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals include two singlets for the non-equivalent acetyl protons and a set of doublets for the aromatic protons in the para-substituted ring.

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The spectrum will show distinct signals for the methyl carbons, the carbonyl carbons, and the aromatic carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Data Analysis: The resulting spectrum should display characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the two acetyl groups, and the S=O stretching of the sulfonamide group.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique used to confirm the molecular weight and purity of this compound.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as a mixture of acetonitrile and water.

-

Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid to facilitate protonation.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Mechanism of Action: A Prodrug Approach

This compound is generally considered to be biologically inactive in its diacetylated form. Its antibacterial activity is realized after in vivo metabolic hydrolysis, which removes the acetyl groups to release the active parent drug, sulfanilamide.[1]

Caption: Prodrug activation and mechanism of action.

Sulfanilamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (p-ABA), sulfanilamide blocks the folic acid synthesis pathway, leading to bacteriostasis.[1]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound serves as an important case study in prodrug design and a valuable intermediate in synthetic organic chemistry. Its distinct chemical properties, arising from the diacetylation of the parent sulfanilamide, necessitate specific protocols for its synthesis and characterization. This guide has provided a comprehensive technical overview to support researchers and drug development professionals in their work with this versatile sulfonamide derivative.

References

-

Cheméo. N-acetylsulfanilamide - Chemical & Physical Properties. [Link]

-

Agilent Technologies. Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]

-

Agilent Technologies. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

-

ACG Publications. Determination of sulfonamides in milk by ID-LC-MS/MS. [Link]

-

NUCLEUS information resources. CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. [Link]

-

University of Colorado Boulder. IR Spectroscopy of Solids - Organic Chemistry. [Link]

-

Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]

-

ACS Publications. Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides | The Journal of Organic Chemistry. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. N-acetylsulfanilamide - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. hpst.cz [hpst.cz]

- 5. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

N,N'-Diacetylsulfanilamide: A Strategic Building Block for Advanced Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The sulfonamide moiety is a cornerstone of modern medicinal chemistry, extending far beyond its initial role in antibacterial agents to a vast array of therapeutic targets.[1][2] Direct functionalization of the parent sulfanilamide molecule, however, is often hampered by the competing reactivity of its two distinct nitrogen centers—the N4 aromatic amine and the N1 sulfonamide nitrogen. This guide elucidates the strategic use of N,N'-Diacetylsulfanilamide as a pivotal building block that circumvents this challenge. By serving as a readily prepared, stable, and selectively deprotectable intermediate, this compound provides a robust platform for the regioselective synthesis of complex sulfanilamide derivatives and novel heterocyclic scaffolds, empowering researchers in the rational design of next-generation therapeutics.

The Enduring Legacy and Synthetic Challenges of the Sulfonamide Scaffold

The discovery of Prontosil and its active metabolite, sulfanilamide, in the 1930s marked the dawn of the antibacterial era, saving countless lives and earning a Nobel Prize.[1] This foundational discovery triggered a "sulfa craze," leading to the synthesis of thousands of derivatives and cementing the sulfonamide group as a "privileged scaffold" in drug discovery.[1][2] Today, this functional group is integral to drugs targeting a wide range of conditions, including viral infections, cancer, inflammation, and cardiovascular disorders.[2]

The synthetic utility of sulfanilamide is dictated by the chemistry of its two nitrogen atoms. The N4 aniline nitrogen is nucleophilic and readily undergoes reactions like acylation and alkylation. The N1 sulfonamide nitrogen is acidic and can also be functionalized. This dual reactivity presents a significant challenge: achieving regioselective modification at one nitrogen without affecting the other. The direct synthesis of, for instance, an N4-alkylated sulfanilamide can be complicated by competing N1-alkylation and potential over-alkylation.

This is where this compound emerges as a compound of strategic importance. The diacetylation process effectively "protects" both nitrogen atoms, rendering the molecule temporarily inert to many reagents.[1] More importantly, the two acetyl groups exhibit differential chemical lability, allowing for selective removal. This controlled, stepwise deprotection is the key that unlocks a vast potential for precise molecular architecture, transforming a simple precursor into a versatile synthetic tool.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is essential for its synthesis, purification, and use as a reagent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5626-90-4; 29591-86-4 | [1][3][4][5] |

| Molecular Formula | C₁₀H₁₂N₂O₄S | [3] |

| Molecular Weight | 256.28 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid | [3][4] |

| Melting Point | ~267 °C (decomposes) | [4][5] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [3] |

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the diacetylated structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the aromatic protons, typically appearing as two doublets in the δ 7.2–7.8 ppm range, indicative of a para-substituted benzene ring. Crucially, two sharp singlet peaks between δ 2.1–2.3 ppm confirm the presence of the two chemically non-equivalent acetyl (CH₃) groups on the N1 and N4 nitrogens.[1]

-

FT-IR Spectroscopy: Infrared spectroscopy clearly identifies the key functional groups. Strong absorption bands around 1700 cm⁻¹ and 1670 cm⁻¹ correspond to the C=O stretching vibrations of the N-acetylsulfamoyl and acetamido groups, respectively. The sulfonamide group (SO₂) is confirmed by its characteristic asymmetric and symmetric S=O stretching vibrations, typically found near 1350 cm⁻¹ and 1160 cm⁻¹.[1]

-

Mass Spectrometry: Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at an m/z of approximately 257.1.[1]

Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | Typical Chemical Shift / Wavenumber | Assignment |

| ¹H NMR | Singlet | δ 2.1–2.3 ppm | 2 x CH₃ (Acetyl groups) |

| Doublets (2) | δ 7.2–7.8 ppm | Aromatic protons | |

| FT-IR | Strong Stretch | ~1700 cm⁻¹ | C=O (N1-acetylsulfamoyl) |

| Strong Stretch | ~1670 cm⁻¹ | C=O (N4-acetamido) | |

| Strong Stretches | ~1350 & ~1160 cm⁻¹ | Asymmetric & Symmetric S=O (Sulfonamide) | |

| MS (ESI+) | Molecular Ion | m/z ~257.1 | [M+H]⁺ |

Synthesis of this compound: A Standard Protocol

The most direct and well-documented method for preparing this compound is the exhaustive acetylation of sulfanilamide.[1] The use of an excess of the acetylating agent is critical to ensure the reaction proceeds past the monoacetylated intermediate to the desired diacetylated product.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend sulfanilamide (1.0 eq) in acetic anhydride (3.0-4.0 eq).

-

Catalyst Addition: Carefully add pyridine (1.5-2.0 eq) to the suspension. Pyridine acts as both a basic catalyst and a solvent, neutralizing the acetic acid byproduct formed during the reaction.[1]

-

Reaction Execution: Heat the mixture to reflux (approximately 130-140 °C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker of ice-cold water with vigorous stirring. The product will precipitate as a white solid.

-

Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid and pyridine. The solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterization: Dry the purified product under vacuum and confirm its identity and purity using the spectroscopic methods outlined in Section 2.

Caption: Selective N4-deacetylation of this compound.

Applications in the Synthesis of Complex Derivatives

With the N4-amino group selectively exposed, N1-acetylsulfanilamide becomes a powerful intermediate for building molecular complexity in a controlled manner.

Synthesis of N4-Substituted Sulfanilamide Derivatives

This strategy is ideal for synthesizing derivatives where specific functionalities are required on the N4-aniline nitrogen. This is a common objective in the design of targeted therapeutics, such as novel carbonic anhydrase inhibitors or antibacterials. [6]The general workflow involves:

-

Protection: Synthesize this compound.

-

Selective Deprotection: Generate N1-acetylsulfanilamide.

-

N4-Functionalization: Perform the desired reaction (e.g., reductive amination, acylation, alkylation) on the free N4-amino group.

-

Final Deprotection (Optional): Remove the remaining N1-acetyl group under harsher conditions (e.g., stronger acid or base) if the free sulfonamide is desired.

Caption: General synthetic strategy using this compound.

A Building Block for Nitrogen-Containing Heterocycles

Aromatic amines are classic precursors for the synthesis of a wide variety of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmacologically active compounds. [7]The N1-acetylsulfanilamide intermediate, with its free aniline group, is an excellent substrate for cyclization reactions. For example, it can be reacted with β-ketoesters in a Conrad-Limpach synthesis to form quinolone structures, or with 1,2-dicarbonyl compounds to form pyrazines, providing a direct route to incorporating the pharmacologically important sulfamoylphenyl moiety into diverse heterocyclic systems.

Conclusion and Future Outlook

This compound is more than just a simple derivative; it is a strategic tool that enables precision and control in sulfonamide chemistry. Its value lies in a simple, yet powerful, three-step logic: protect, selectively expose, and functionalize. This approach provides a reliable and scalable route to complex sulfanilamide derivatives that would be difficult or impossible to access through direct synthesis. For researchers in drug development, mastering the use of this building block opens the door to novel chemical space, facilitating the exploration of structure-activity relationships and the design of highly targeted and effective therapeutic agents. As medicinal chemistry continues to demand greater molecular complexity and precision, the role of such well-defined, versatile building blocks will only become more critical.

References

- This compound | 5626-90-4 - Benchchem.

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. [Link]

-

Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications - PMC - NIH. [Link]

-

Polyhalonitrobutadienes as Versatile Building Blocks for the Biotargeted Synthesis of Substituted N-Heterocyclic Compounds - PubMed. [Link]

-

2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII - PubMed. [Link]

Sources

- 1. This compound | 5626-90-4 | Benchchem [benchchem.com]

- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5626-90-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound CAS#: 29591-86-4 [amp.chemicalbook.com]

- 5. This compound | 29591-86-4 [chemicalbook.com]

- 6. 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of N,N'-Diacetylsulfanilamide: A Technical Guide

Introduction

N,N'-Diacetylsulfanilamide is a derivative of the foundational antibacterial agent, sulfanilamide. The acetylation of both the aniline and sulfonamide nitrogens significantly alters the molecule's physicochemical properties and pharmacological profile. As a key reference compound in medicinal chemistry and drug development, its unambiguous structural confirmation is paramount. Spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad for the comprehensive characterization of this molecule.

This technical guide offers an in-depth exploration of the spectroscopic data for this compound. It is designed for researchers, scientists, and drug development professionals, providing not only the spectral data but also the underlying scientific principles and experimental considerations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a cornerstone technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

Experimental Protocol: KBr Pellet Method

A common and effective method for analyzing solid samples like this compound is the potassium bromide (KBr) pellet technique.

Caption: Workflow for FT-IR analysis of a solid sample using the KBr pellet method.

FT-IR Data for this compound

The following table summarizes the expected characteristic absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3300 | Medium | N-H Stretch | Amide (secondary) |

| ~3100-3000 | Medium | C-H Stretch | Aromatic |

| ~1700 | Strong | C=O Stretch | Amide I (acetyl) |

| ~1600 | Medium | C=C Stretch | Aromatic |

| ~1540 | Medium | N-H Bend, C-N Stretch | Amide II |

| ~1350 | Strong | S=O Asymmetric Stretch | Sulfonamide |

| ~1160 | Strong | S=O Symmetric Stretch | Sulfonamide |

| ~850 | Strong | C-H Out-of-plane Bend | p-disubstituted benzene |

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound is rich with information that confirms its structure. The presence of a band around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide. The strong absorption at approximately 1700 cm⁻¹ is a clear indicator of the carbonyl (C=O) stretch of the acetyl groups. The aromatic nature of the molecule is confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the C=C stretching in the 1600 cm⁻¹ region. The two strong bands at approximately 1350 cm⁻¹ and 1160 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group in the sulfonamide moiety, respectively. Finally, the strong absorption around 850 cm⁻¹ suggests a para-disubstituted benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can cause a transition between these states, and the precise frequency required is dependent on the chemical environment of the nucleus.

Experimental Protocol: NMR Sample Preparation

For NMR analysis, the sample must be dissolved in a deuterated solvent to avoid overwhelming the spectrum with solvent signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for this compound.

Caption: Workflow for preparing and analyzing an NMR sample.

¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | NH -SO₂ |

| ~7.8 | Doublet | 2H | Aromatic H (ortho to -NHAc) |

| ~7.7 | Doublet | 2H | Aromatic H (ortho to -SO₂NHAc) |

| ~2.1 | Singlet | 3H | CH ₃-CO (aniline) |

| ~2.0 | Singlet | 3H | CH ₃-CO (sulfonamide) |

¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C =O (aniline) |

| ~168 | C =O (sulfonamide) |

| ~142 | Aromatic C (ipso to -NHAc) |

| ~138 | Aromatic C (ipso to -SO₂NHAc) |

| ~129 | Aromatic C H (ortho to -SO₂NHAc) |

| ~119 | Aromatic C H (ortho to -NHAc) |

| ~24 | C H₃ (aniline) |

| ~23 | C H₃ (sulfonamide) |

Interpretation of the NMR Spectra

The ¹H NMR spectrum provides a clear fingerprint of the proton environments. The downfield singlet at approximately 10.5 ppm is characteristic of the sulfonamide N-H proton. The aromatic region displays two doublets, consistent with a para-substituted benzene ring. The two distinct singlets at around 2.1 and 2.0 ppm, each integrating to three protons, correspond to the two non-equivalent acetyl methyl groups.

The ¹³C NMR spectrum further corroborates the structure. The two carbonyl carbons of the acetyl groups resonate at approximately 169 and 168 ppm. The four distinct signals in the aromatic region confirm the para-substitution pattern. The two upfield signals at around 24 and 23 ppm are assigned to the two acetyl methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

A Technical Guide to the Role of N,N'-Diacetylsulfanilamide in Sulfonamide Drug Discovery

Abstract

The discovery of sulfonamides marked a watershed moment in medicine, ushering in the era of chemotherapy.[1][2] Central to this story is not just the active molecule, sulfanilamide, but also its various derivatives, which played crucial roles as intermediates, metabolites, and prodrugs. This technical guide provides an in-depth examination of N,N'-diacetylsulfanilamide, a diacetylated derivative of sulfanilamide. We will explore its chemical properties, synthesis, and its pivotal, albeit indirect, role in the field. This document will elucidate why this compound itself is biologically inactive and clarify its function as a prodrug that requires in vivo metabolic activation. This guide is intended for researchers and professionals in drug development, offering a detailed look at the foundational concepts of prodrug design and structure-activity relationships (SAR) that emerged from these early antibacterial agents.

Introduction: The Dawn of the Antibacterial Era

The journey of sulfonamide discovery began not with a clear therapeutic goal, but with research into industrial dyes. In the 1930s, Gerhard Domagk, working at Bayer, discovered that a red dye named Prontosil possessed remarkable antibacterial activity against streptococcal infections in mice and humans.[2][3][4] This groundbreaking discovery, which earned Domagk the Nobel Prize in 1939, quickly led to a critical revelation by researchers at the Pasteur Institute in 1936. They demonstrated that Prontosil was, in fact, a prodrug.[3] In the body, it was metabolized into the simpler, colorless compound, sulfanilamide, which was the true active antibacterial agent.[1][3] This finding was monumental; it not only unleashed a "sulfa craze" with the synthesis of thousands of sulfanilamide derivatives but also firmly established the concept of "bioactivation" in medicine.[1]

This compound emerges in this context as a derivative where both the N1 (sulfonamide) and N4 (aniline) nitrogen atoms of sulfanilamide are acetylated. Understanding its properties is key to appreciating the strict structural requirements for sulfonamide activity.

The Mechanism of Action: Why Sulfanilamide Works and this compound Doesn't

The antibacterial power of sulfonamides lies in their ability to disrupt a critical metabolic pathway in bacteria that is absent in humans.[1][5]

2.1. The Folic Acid Synthesis Pathway

Bacteria synthesize folic acid (vitamin B9) de novo, a process essential for producing nucleotides and certain amino acids, which are vital for DNA replication and growth.[6][7] A key enzyme in this pathway is dihydropteroate synthase (DHPS) , which catalyzes the condensation of para-aminobenzoic acid (p-ABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).[5][7][8] Humans do not possess this pathway and instead acquire folic acid from their diet, which is why sulfonamides are selectively toxic to bacteria.[1][5]

2.2. Competitive Inhibition by Sulfanilamide

Sulfanilamide is a structural analog of p-ABA.[1][6] This molecular mimicry allows it to bind to the active site of DHPS, acting as a competitive inhibitor and blocking the synthesis of dihydropteroic acid, a folic acid precursor.[5][6][7] This bacteriostatic action halts bacterial growth and multiplication.[1]

2.3. The Inactivity of this compound

The antimicrobial efficacy of sulfonamides is critically dependent on a free para-amino group (at the N4 position), which is essential for the structural analogy to p-ABA.[6] In this compound, this crucial N4-amino group is blocked by an acetyl group. Furthermore, the N1-sulfonamide nitrogen is also acetylated.

This diacetylation renders the molecule inactive for two primary reasons:

-

Loss of Structural Mimicry : The acetylated N4-amino group can no longer mimic p-ABA, preventing the molecule from binding to the DHPS active site. Research has confirmed that disubstitution of the arylamine group leads to a complete loss of inhibitory activity against DHPS.[6]

-

Altered Electronic Properties : The N1-acetyl group significantly modifies the electronic character and acidity of the sulfonamide moiety, further disrupting any potential interaction with the enzyme.[6]

Therefore, this compound has no direct, inherent antibacterial activity.[6][9] Its only path to efficacy is through metabolic conversion.

The following diagram illustrates the bacterial folic acid pathway and the inhibitory role of sulfanilamide.

Caption: Competitive inhibition of DHPS by sulfanilamide, blocking the bacterial folic acid pathway.

The Prodrug Concept: Metabolic Activation

This compound is a classic example of a prodrug—a medication administered in an inactive form that is metabolized into an active drug in vivo.[6][10][11]

3.1. In Vivo Deacetylation For this compound to exert an antibacterial effect, it must first undergo metabolic conversion back to the active sulfanilamide by cleaving the acetyl groups.[6] N-acetylation is a primary metabolic pathway for sulfanilamide in humans, and this process can be reversible.[12][13] The body's enzymes, such as N-acetyltransferases, can both add and remove these acetyl groups.[13] The removal of the acetyl group from the N4 position is the critical step that unmasks the free amino group, restoring the molecule's ability to compete with p-ABA.

3.2. Implications for Drug Delivery While not used as a frontline antibiotic, the study of derivatives like this compound was instrumental. Modifying a parent drug, for instance through acetylation, can alter its physicochemical properties, such as solubility and stability.[6] This prodrug approach can be used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data Summary

The chemical modifications in this compound lead to distinct physicochemical and biological properties when compared to the parent sulfanilamide.

| Property | Sulfanilamide | This compound | N4-Acetylsulfanilamide | Reference |

| Molecular Formula | C₆H₈N₂O₂S | C₁₀H₁₂N₂O₄S | C₈H₁₀N₂O₃S | [14],[6],[15] |

| Molecular Weight | 172.21 g/mol | 256.28 g/mol | 214.24 g/mol | [12],[15] |

| pKa | 10.7 | N/A | 10.6 | [12] |

| Water Solubility | 14,800 mg/L (at pH 7.0) | Lower than sulfanilamide (modified) | 1,250 mg/L (at pH 5.5) | [12],[6] |

| In Vitro Activity | Active | Inactive | Inactive | [6],[9] |

| Mechanism | DHPS Inhibitor | Prodrug (requires deacetylation) | Inactive Metabolite | [6],[9] |

Experimental Protocols & Workflows

5.1. Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the exhaustive acetylation of sulfanilamide using an excess of an acetylating agent like acetic anhydride.[6]

Objective: To acetylate both the N1 and N4 nitrogen atoms of sulfanilamide.

Materials:

-

Sulfanilamide

-

Acetic anhydride (excess)

-

Pyridine (as a base/catalyst)

-

Appropriate reaction solvent (e.g., glacial acetic acid)

-

Ice bath

-

Stirring apparatus

-

Filtration equipment

Procedure:

-

Dissolve a known quantity of sulfanilamide in a suitable solvent, such as glacial acetic acid, in a reaction flask.

-

Add a catalyst, such as pyridine, to the solution.

-

Cool the mixture in an ice bath to control the exothermic reaction.

-

Slowly add an excess amount (e.g., 3-4 molar equivalents) of acetic anhydride to the cooled, stirring solution. The excess is critical to drive the reaction to diacetylation over monoacetylation.[6]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).

-

Pour the reaction mixture into cold water to precipitate the crude this compound product.

-

Collect the precipitate by vacuum filtration and wash with cold water to remove residual acid and pyridine.

-